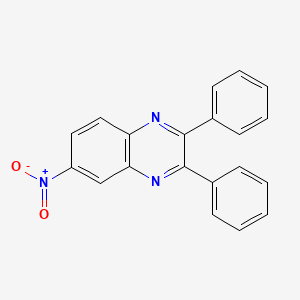

6-ニトロ-2,3-ジフェニルキノキサリン

概要

説明

6-Nitro-2,3-diphenylquinoxaline is a chemical compound with the molecular formula C20H13N3O2 . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds .

Synthesis Analysis

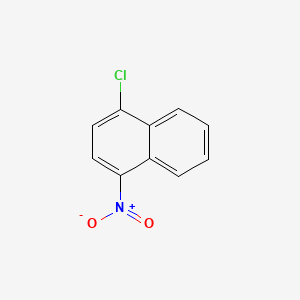

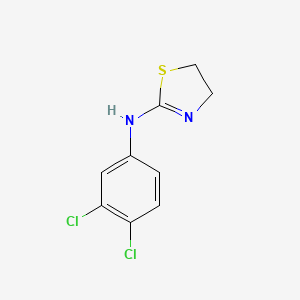

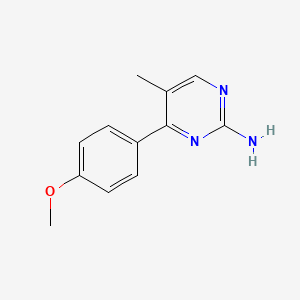

The synthesis of 6-Nitro-2,3-diphenylquinoxaline has been reported in several studies. One method involves the condensation of substituted o-phenylene diamines with benzil . Another method involves the Buchwald–Hartwig amination reaction . A third method involves the reaction of 2,3-dichloroquinoxaline with thiourea .

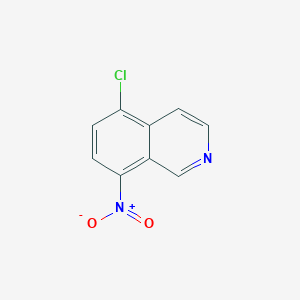

Molecular Structure Analysis

The molecular structure of 6-Nitro-2,3-diphenylquinoxaline consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and a nitro group attached at the 6 position .

Chemical Reactions Analysis

6-Nitro-2,3-diphenylquinoxaline can undergo various chemical reactions. For example, 2,3-dihydroxyquinoxaline can undergo an electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline .

Physical and Chemical Properties Analysis

6-Nitro-2,3-diphenylquinoxaline has a molecular weight of 327.3 g/mol, a computed XLogP3-AA of 4.4, and a topological polar surface area of 71.6 Ų . It also has a density of 1.3±0.1 g/cm³, a boiling point of 483.6±40.0 °C at 760 mmHg, and a flash point of 246.3±27.3 °C .

科学的研究の応用

医薬品への応用

キノキサリン誘導体は、抗生物質特性を含む薬学的な特性で知られています。 オラキンドックス、エキノマイシン、アチノレウチン、レボマイシン、カルバドックスなどの薬物は、キノキサリン構造を特徴とし、市場で抗生物質として使用されています 。 6-ニトロ-2,3-ジフェニルキノキサリンのニトロ基は、これらの特性を強化する可能性があり、薬剤開発の候補となります。

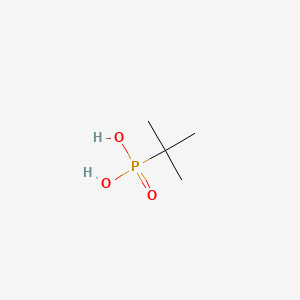

触媒作用

キノキサリン誘導体は、触媒作用で使用されており、リン酸系不均一触媒肥料(モノアンモニウムリン酸(MAP)、ジアモニウムリン酸(DAP)、または三重過リン酸(TSP))がこのような誘導体の調製に使用されています 。 6-ニトロ-2,3-ジフェニルキノキサリンのユニークな構造は、触媒プロセスにおいて特定の利点を提供する可能性があります。

材料科学

材料科学では、キノキサリン誘導体は、電子吸引分離剤として使用できます 。 6-ニトロ-2,3-ジフェニルキノキサリンにおけるニトロ基の存在は、その電子特性に影響を与え、特定の電子特性を持つ新しい材料の開発に役立つ可能性があります。

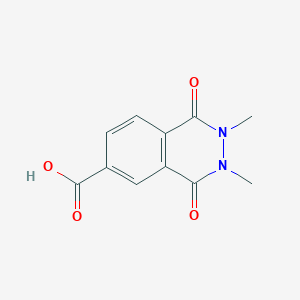

スルホンアミドの合成

生理活性スルホンアミドの合成には、キノキサリン誘導体を中間体として使用できます 。 2,3-ジフェニルキノキサリン上の6-ニトロ基は、これらの化合物の形成に有益な独特の反応性を提供する可能性があります。

グリーンケミストリー

キノキサリンは、グリーンケミストリーの原理を採用することで合成できます 。 6-ニトロ-2,3-ジフェニルキノキサリンの合成も、環境に優しい慣行に沿って最適化できます。

Safety and Hazards

将来の方向性

The future directions for the research and development of 6-Nitro-2,3-diphenylquinoxaline and its derivatives could involve the exploration of their potential therapeutic uses, given their diverse biological activities . Additionally, the development of more sustainable and efficient methods for their synthesis could be another area of focus .

特性

IUPAC Name |

6-nitro-2,3-diphenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-23(25)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJFEWWENJXUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322984 | |

| Record name | 6-nitro-2,3-diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7466-45-7 | |

| Record name | 7466-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-2,3-diphenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diphenyl-6-nitroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

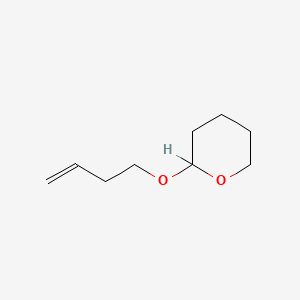

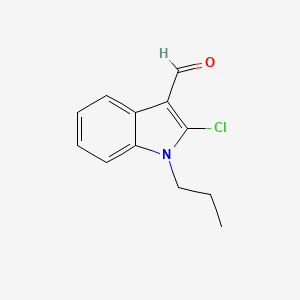

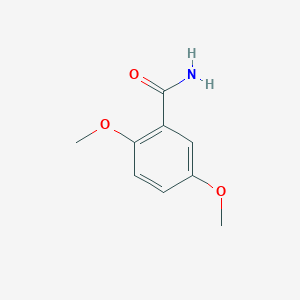

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was the successful synthesis of 6-nitro-2,3-diphenylquinoxaline confirmed in the study?

A2: The synthesized products, including 6-nitro-2,3-diphenylquinoxaline, were characterized using NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy) techniques []. These analytical methods provide structural information and confirm the identity of the synthesized compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)

![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)